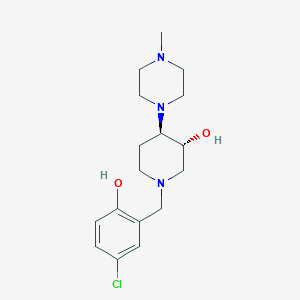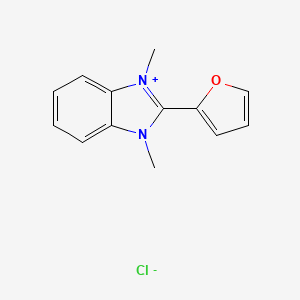
(3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as L-745,870 and is a selective dopamine D4 receptor antagonist.
作用機序
The mechanism of action of (3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves its selective binding to dopamine D4 receptors in the brain. By blocking the activity of these receptors, the compound can modulate the levels of dopamine in the brain, which can have a therapeutic effect on neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective binding to dopamine D4 receptors. By blocking the activity of these receptors, the compound can modulate the levels of dopamine in the brain, which can have a therapeutic effect on neuropsychiatric disorders. However, the compound may also have some off-target effects on other neurotransmitter systems, which may cause unwanted side effects.
実験室実験の利点と制限
One of the main advantages of using (3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is its high selectivity for dopamine D4 receptors. This makes it a valuable tool for studying the role of these receptors in neuropsychiatric disorders. However, the compound may also have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on (3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One potential direction is to further investigate its therapeutic potential for neuropsychiatric disorders such as schizophrenia, bipolar disorder, and ADHD. Another direction is to explore its potential use as a research tool for studying the role of dopamine D4 receptors in the brain. Additionally, further research is needed to better understand the compound's off-target effects on other neurotransmitter systems and to develop more selective compounds for studying dopamine D4 receptors.
合成法
The synthesis method of (3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the reaction of 5-chloro-2-hydroxybenzaldehyde with (R)-4-(4-methyl-1-piperazinyl)-3-tetrahydropyranyl methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then treated with hydrochloric acid to obtain the desired compound.
科学的研究の応用
(3R*,4R*)-1-(5-chloro-2-hydroxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective dopamine D4 receptor antagonist, which makes it a potential candidate for the treatment of various neuropsychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(3R,4R)-1-[(5-chloro-2-hydroxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-19-6-8-21(9-7-19)15-4-5-20(12-17(15)23)11-13-10-14(18)2-3-16(13)22/h2-3,10,15,17,22-23H,4-9,11-12H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGZKFCUWAECBQ-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-dimethyl-4-morpholinyl)methyl]-2-naphthol](/img/structure/B5024273.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)

![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)